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Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

Cat. No.: B1663710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two dipeptidyl peptidase-4

(DPP-4) inhibitors: NVP-DPP728 and vildagliptin. The data presented is compiled from

published studies to offer an objective overview of their interaction with the DPP-4 enzyme, a

key target in the management of type 2 diabetes.

Executive Summary
Both NVP-DPP728 and vildagliptin are potent inhibitors of the DPP-4 enzyme. NVP-DPP728 is

characterized as a slow-binding inhibitor. Vildagliptin also exhibits slow, tight-binding properties

with a very slow dissociation rate. While a direct head-to-head comparison under identical

experimental conditions is not available in the cited literature, the existing data provides

valuable insights into their respective binding characteristics.

Quantitative Binding Kinetics
The following table summarizes the available quantitative data for the binding of NVP-DPP728

and vildagliptin to the DPP-4 enzyme. It is important to note that the data for each compound

were obtained from separate studies, and therefore, direct comparison should be made with

caution.
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Parameter NVP-DPP728 Vildagliptin

Inhibition Constant (Ki) 11 nM[1] -

Association Rate (kon) 1.3 x 105 M-1s-1[1] 7.1 x 104 M-1s-1[2]

Dissociation Rate (koff) 1.3 x 10-3 s-1[1] 1.8 x 10-4 s-1[2]

Dissociation Constant (Kd) 12 nM[1] 2.5 nM[2]

Dissociation Half-life (t1/2) ~10 minutes[1] -

Binding Characteristics Slow-binding, reversible[1] Slow, tight-binding[2]

Mechanism of Action: DPP-4 Inhibition
Both NVP-DPP728 and vildagliptin exert their therapeutic effects by inhibiting the DPP-4

enzyme.[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily

glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4]

By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP.

[3][6] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and

suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved

glycemic control.[3][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1663710?utm_src=pdf-custom-synthesis
https://www.vetmeduni.ac.at/fileadmin/v/biophysik/Schnapp_2016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889317/
https://www.researchgate.net/figure/Comparison-of-cocrystal-structures-of-linagliptin-bound-to-DPP-4-and-FAP-A-Cocrystal_fig1_345343198
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360916/
https://www.researchgate.net/publication/51064683_Mechanisms_of_Action_of_the_DPP-4_Inhibitor_Vildagliptin_in_Man
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://pubmed.ncbi.nlm.nih.gov/22339447/
https://pubmed.ncbi.nlm.nih.gov/22339447/
https://www.benchchem.com/product/b1663710#nvp-dpp728-compared-to-vildagliptin-binding-kinetics
https://www.benchchem.com/product/b1663710#nvp-dpp728-compared-to-vildagliptin-binding-kinetics
https://www.benchchem.com/product/b1663710#nvp-dpp728-compared-to-vildagliptin-binding-kinetics
https://www.benchchem.com/product/b1663710#nvp-dpp728-compared-to-vildagliptin-binding-kinetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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